molecular formula C16H13ClN2O3S3 B2595446 2-(4-chlorobenzenesulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide CAS No. 895457-37-1

2-(4-chlorobenzenesulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B2595446
CAS No.: 895457-37-1
M. Wt: 412.92
InChI Key: MDQUFUKBJFMHCG-UHFFFAOYSA-N
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Description

2-(4-chlorobenzenesulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide is a complex organic compound that features a combination of sulfonyl, benzothiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Amines, thiols, and alcohols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand the interactions of sulfonyl and benzothiazole groups with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide is not well-documented. compounds with similar structures often interact with biological targets through the sulfonyl and benzothiazole groups, which can form hydrogen bonds and other interactions with proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorobenzenesulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S3/c1-23-16-19-13-7-4-11(8-14(13)24-16)18-15(20)9-25(21,22)12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQUFUKBJFMHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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